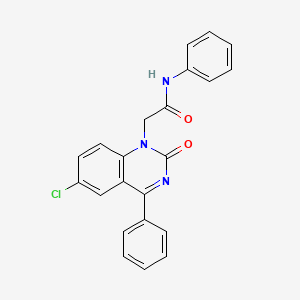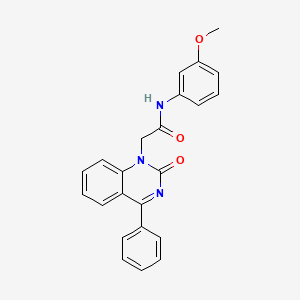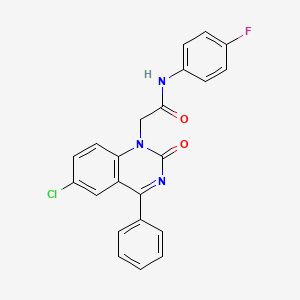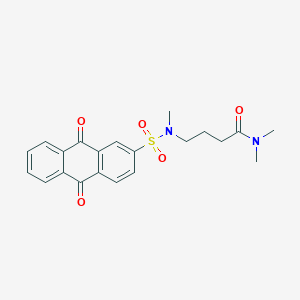![molecular formula C28H31N7O B6543672 N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide CAS No. 1006277-43-5](/img/structure/B6543672.png)
N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .科学的研究の応用
Anticancer Properties
The unique chemical scaffold of this compound makes it a promising candidate for cancer research. Researchers have explored its potential as an anticancer agent due to its ability to interfere with specific cellular pathways. Further investigations into its mechanism of action and efficacy against different cancer types are ongoing .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders. Some studies suggest that derivatives of this compound exhibit anti-inflammatory properties. Researchers are keen on understanding the underlying mechanisms and developing novel anti-inflammatory drugs based on this scaffold .
Neuroprotection and Alzheimer’s Disease
Given the growing prevalence of neurodegenerative diseases, compounds that protect neurons and enhance cognitive function are highly sought after. Preliminary studies indicate that certain derivatives of this compound may have neuroprotective effects. Investigations into their potential use in Alzheimer’s disease therapy are ongoing .
Antiviral Activity
Viruses pose significant global health challenges. Researchers have explored the antiviral potential of this compound and its derivatives. Their ability to inhibit viral replication or entry into host cells makes them interesting candidates for further study .
Thiophene-Based Drug Development
The presence of a thiophene moiety in this compound opens up additional avenues. Thiophene nucleus-containing compounds have shown diverse activities, including anti-inflammatory and serotonin antagonist properties. Researchers are investigating whether this compound can be modified to enhance its pharmacological profile .
Drug Delivery Systems
The adamantane core in this compound provides structural stability and lipophilicity. Scientists are exploring its use as a building block in drug delivery systems. By attaching specific functional groups, it could serve as a carrier for targeted drug delivery, improving therapeutic outcomes .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7O/c1-16-4-5-22(6-17(16)2)34-25-23(14-31-34)26(30-15-29-25)35-24(7-18(3)33-35)32-27(36)28-11-19-8-20(12-28)10-21(9-19)13-28/h4-7,14-15,19-21H,8-13H2,1-3H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKJXGJLHBAXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C56CC7CC(C5)CC(C7)C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B6543592.png)
![N-[(4-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide](/img/structure/B6543594.png)

![7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6543605.png)

![2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6543616.png)

![4-bromo-N-[(furan-2-yl)methyl]-5-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6543629.png)

![2-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6543635.png)
![N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B6543659.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B6543663.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B6543665.png)
![4-[(2,4-difluorophenoxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B6543682.png)